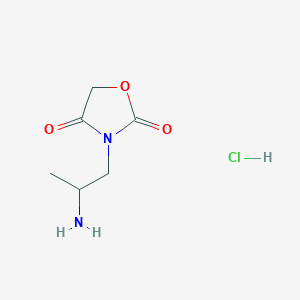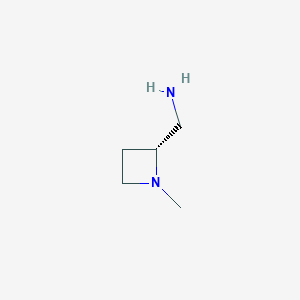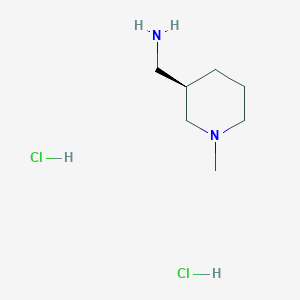
3-(2-Aminopropyl)oxazolidine-2,4-dione hydrochloride
Descripción general
Descripción
Synthesis Analysis
The synthesis of functionalized oxazolidines, such as “3-(2-Aminopropyl)oxazolidine-2,4-dione hydrochloride”, often involves multicomponent reactions of 1,2-amino alcohols . These synthetic strategies can be categorized into three groups: metal-free domino annulation/Mannich reactions, transition metal-catalyzed cascade reactions, and extended one-pot asymmetric azaelectrocyclization .Aplicaciones Científicas De Investigación
Synthesis and Applications
Versatile Synthesis and Functionalization
A novel synthesis approach for 1,3-oxazolidine-2,4-diones has been developed, starting from α-ketols and isocyanates. This method allows for the preparation of α-hydroxyamides bearing a quaternary stereocenter upon hydrolysis of the diones, highlighting their utility in organic synthesis and potential in drug discovery (Merino et al., 2010).
Carbon Dioxide Utilization
The use of atmospheric carbon dioxide in the synthesis of oxazolidine-2,4-diones has been demonstrated, offering an eco-friendly and efficient route to these compounds. This process underscores the role of oxazolidine-2,4-diones in sustainable chemistry and their potential in various fields, including materials science and pharmaceuticals (Zhang et al., 2015).
Conversion to N',N'-Disubstituted Alpha-Hydroxyhydrazides
The conversion of substituted 3-amino-oxazolidin-2,4-diones into N',N'-disubstituted alpha-hydroxyhydrazides, facilitated by both conventional and microwave-assisted syntheses, illustrates their versatility as intermediates for synthesizing bioactive molecules (Kurz & Widyan, 2005).
Bioactive Compound Synthesis
Serine Protease Inhibitors
Oxazolidine-2,4-diones have been identified as potent inhibitors of serine proteases, with variations in the N-substituent affecting their inhibitory potency. This finding suggests potential therapeutic applications, particularly in diseases where serine proteases play a key role (Santana et al., 2012).
Fungicide Development
The discovery and optimization of famoxadone, an oxazolidinone fungicide, highlights the agricultural applications of oxazolidine-2,4-diones. This research demonstrates their effectiveness in controlling plant pathogens, further indicating the chemical class's versatility and potential in developing new fungicides (Sternberg et al., 2001).
Propiedades
IUPAC Name |
3-(2-aminopropyl)-1,3-oxazolidine-2,4-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O3.ClH/c1-4(7)2-8-5(9)3-11-6(8)10;/h4H,2-3,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKOMKYDSLHHNFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C(=O)COC1=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Pyrido[4,3-d]pyrimidine-4,6(5H)-dicarboxylic acid, 2-chloro-7,8-dihydro-, 6-(1,1-dimethylethyl) 4-ethyl ester](/img/structure/B1449873.png)
![7-Methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1449874.png)




![6-Bromo-2,4-dichloropyrido[2,3-d]pyrimidine](/img/structure/B1449880.png)

![Tert-butyl 2-azaspiro[3.3]hept-6-ylcarbamate oxalate](/img/structure/B1449882.png)
